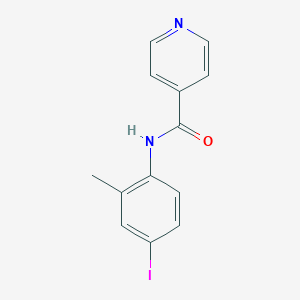
4-Methyl-2-(tribromomethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2-(tribromomethyl)quinoline is a synthetic compound used in scientific research for its unique properties. It is a quinoline derivative that has been found to have potential applications in various fields, including medicine and agriculture.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2-(tribromomethyl)quinoline is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines in animal models, which may contribute to its anti-inflammatory properties. It has also been found to inhibit the activity of certain enzymes involved in cancer cell growth, which may contribute to its anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-Methyl-2-(tribromomethyl)quinoline in lab experiments is its unique properties. It has been found to have potential applications in various fields, including medicine and agriculture. However, one of the limitations of using this compound is its moderate to high toxicity. Therefore, caution should be taken when handling this compound in lab experiments.
Direcciones Futuras
There are many future directions for the study of 4-Methyl-2-(tribromomethyl)quinoline. One possible direction is to further investigate its anti-cancer properties, as it has shown promise in inhibiting the growth of cancer cells in vitro. Another possible direction is to investigate its potential use in agriculture, as it has been found to have anti-fungal properties. Additionally, further studies are needed to understand the mechanism of action of this compound, which may lead to the development of new drugs with improved efficacy and safety profiles.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in various scientific research fields. It has been found to have anti-cancer and anti-inflammatory properties, and its unique properties make it a valuable tool for scientific research. However, caution should be taken when handling this compound in lab experiments due to its moderate to high toxicity. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine and agriculture.
Métodos De Síntesis
The synthesis of 4-Methyl-2-(tribromomethyl)quinoline involves the reaction of 4-methylquinoline with tribromomethyl ketone in the presence of a Lewis acid catalyst. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of the desired product. The yield of this reaction is typically moderate to high, depending on the reaction conditions used.
Aplicaciones Científicas De Investigación
4-Methyl-2-(tribromomethyl)quinoline has been found to have potential applications in various scientific research fields. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models.
Propiedades
Fórmula molecular |
C11H8Br3N |
|---|---|
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
4-methyl-2-(tribromomethyl)quinoline |
InChI |
InChI=1S/C11H8Br3N/c1-7-6-10(11(12,13)14)15-9-5-3-2-4-8(7)9/h2-6H,1H3 |
Clave InChI |
JIDRDFBCCOKGMW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)C(Br)(Br)Br |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)C(Br)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271283.png)
![5-chloro-3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B271286.png)


![Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)






![2-({4-[(2-Naphthylanilino)carbonyl]anilino}carbonyl)benzoic acid](/img/structure/B271310.png)
![3-[9-methyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazol-3-yl]propanamide](/img/structure/B271316.png)
